3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine

Lipophilicity Drug-likeness Physicochemical property

3-Bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine (CAS 1289270-48-9) is a heterocyclic compound belonging to the pyrazolylpyridine class. It consists of a pyridine core bearing a bromine atom at the 3-position and a 4-methyl-1H-pyrazol-1-yl substituent at the 5-position.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B13473290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H8BrN3/c1-7-3-12-13(6-7)9-2-8(10)4-11-5-9/h2-6H,1H3
InChIKeyAUXATFWHCOQRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine – CAS 1289270-48-9, a Well-Characterized Heterocyclic Building Block for Medicinal Chemistry Procurement


3-Bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine (CAS 1289270-48-9) is a heterocyclic compound belonging to the pyrazolylpyridine class [1]. It consists of a pyridine core bearing a bromine atom at the 3-position and a 4-methyl-1H-pyrazol-1-yl substituent at the 5-position [1]. With a molecular formula of C₉H₈BrN₃, a molecular weight of 238.08 g·mol⁻¹, a computed XLogP3-AA of 1.9, and a topological polar surface area (TPSA) of 30.7 Ų, it is a moderately lipophilic small molecule with zero H-bond donors and two H-bond acceptors [1]. The compound is listed in the PubChem database (CID 66521251) and is primarily utilized as a synthetic intermediate and scaffold in drug discovery programs, particularly for the elaboration of kinase-focused libraries [1][2].

Why Structural Regioisomers of 3-Bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine Cannot Be Interchanged in Medicinal Chemistry Campaigns


Superficially similar pyrazolylpyridine regioisomers, such as the 2-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine analog (CAS 1314356-65-4), share the identical molecular formula (C₉H₈BrN₃) and mass (238.08 g·mol⁻¹) with the target compound [1]. However, computed physicochemical properties reveal a meaningful difference: the 3-bromo target exhibits an XLogP3-AA of 1.9, while the 2-bromo isomer has a higher XLogP3-AA of 2.2 [1][2]. This ΔLogP of 0.3 reflects the altered electronic environment of the pyridine ring, which directly impacts passive membrane permeability, solubility, and protein-binding characteristics [1][2]. Moreover, the position of the bromine atom dictates the regiochemistry and efficiency of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making regioisomers non-fungible in parallel library synthesis [3]. Procurement decisions based solely on substructure similarity or price-per-gram, without accounting for these quantitative differentiation points, can lead to failed synthetic sequences or misleading structure-activity relationship (SAR) interpretations.

Head-to-Head Quantitative Evidence Guide: 3-Bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine vs. Closest Analogs


Lipophilicity Differentiation: 3-Bromo Target (XLogP3-AA = 1.9) vs. 2-Bromo Regioisomer (XLogP3-AA = 2.2)

The target compound, 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine, has a computed XLogP3-AA of 1.9, while the 2-bromo positional isomer has a computed XLogP3-AA of 2.2, yielding a ΔLogP of -0.3 (target is ~13.6% lower lipophilicity) [1][2]. Both values were computed using the XLogP3 3.0 algorithm within PubChem release 2021.05.07 [1][2].

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) Parity: 3-Bromo Target vs. 2-Bromo Regioisomer (Both 30.7 Ų)

Both the target compound and the 2-bromo regioisomer share an identical computed TPSA of 30.7 Ų, derived from the Cactvs 3.4.8.18 engine within PubChem [1][2]. This value falls below the typical 140 Ų threshold for oral bioavailability prediction, indicating that both isomers possess favorable passive membrane permeability [1][2].

Polar surface area Membrane permeability Oral bioavailability

Regiochemical Reactivity: Bromine at Pyridine 3-Position Enables Distinct Cross-Coupling Reactivity vs. 2-Bromo or 4-Bromo Isomers

The bromine atom at the pyridine 3-position in the target compound is electronically distinct from the 2-position (adjacent to the ring nitrogen) and the 4-position (para to the nitrogen) [1]. In Pd-catalyzed Suzuki-Miyaura cross-coupling, 3-bromopyridines generally exhibit intermediate reactivity: less activated than 2-bromopyridines (where the nitrogen exerts a stronger electron-withdrawing effect) but more activated than 4-bromopyridines in many phosphine-ligated systems [2]. This difference in oxidative addition rates has been documented for halopyridines in general [2].

Cross-coupling Suzuki-Miyaura Reactivity Regioselectivity

Kinase Inhibitor Scaffold Potential: Pyrazolylpyridine Class Activity (KDM5 IC₅₀ = Low Nanomolar Range) as Class-Level Benchmark

Pyrazolylpyridines have been validated as potent kinase inhibitor scaffolds. In a 2018 study, a series of pyrazolylpyridines was designed as KDM5A/5B histone lysine demethylase inhibitors, yielding compound 33 with nanomolar potency and oral bioavailability [1]. While the specific biological activity of 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine has not been reported in primary literature, the 4-methylpyrazole moiety and the 3-bromopyridine substructure are recurring motifs in published kinase inhibitor pharmacophores [1][2].

Kinase inhibition KDM5 Epigenetics Drug discovery

Best Application Scenarios for Procurement of 3-Bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine


Parallel Library Synthesis Requiring Lower Lipophilicity Lead Matter (XLogP3-AA = 1.9)

When a medicinal chemistry team needs to bias a compound library toward lower lipophilicity to improve solubility and reduce promiscuity, the 3-bromo target (XLogP3-AA = 1.9) offers a quantifiable advantage over the 2-bromo regioisomer (XLogP3-AA = 2.2) [1]. This is particularly relevant for CNS or oral drug programs where a LogP range of 1–3 is desirable. The 0.3 unit LogP reduction can significantly affect in vitro ADME parameters such as kinetic solubility and microsomal stability when carried through to final lead compounds [1].

Chemoselective Cross-Coupling in Multifunctionalized Substrates

The 3-bromo substituent provides an intermediate oxidative addition reactivity that can be exploited for chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings when other halides or pseudohalides are present [1]. Unlike the more activated 2-bromo isomers, the 3-position allows for greater reaction control, minimizing unwanted side reactions in complex, late-stage diversification of drug-like intermediates [1].

Epigenetic Probe and Kinase Inhibitor Synthesis

Building on the validated pyrazolylpyridine pharmacophore exemplified by KDM5 inhibitors (nanomolar cellular activity) [1] and CK1δ inhibitors , the 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine scaffold is well-suited for synthesizing focused libraries targeting epigenetic erasers and kinases. The bromine handle at the 3-position enables rapid C–C or C–N bond formation to explore the solvent-exposed region of the ATP-binding pocket, a strategy successfully employed in the development of orally bioavailable KDM5 inhibitors [1].

Procurement Decision Support: When 3-Bromo Isomer Outperforms 2-Bromo Isomer on LogP Criteria Alone

For procurement officers evaluating multiple vendors offering both 3-bromo and 2-bromo regioisomers at comparable purity and price, the quantifiable lipophilicity advantage of the 3-bromo isomer (ΔLogP = -0.3) provides an objective, data-driven differentiator [1]. This is particularly relevant when the compound is intended for large-scale library production where even small differences in LogP aggregate to affect the overall property distribution of the library [1].

Quote Request

Request a Quote for 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.